N-(2-chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(2-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using a nitrating agent such as nitric acid.
Attachment of the chlorophenyl group: This can be done via a substitution reaction using a chlorophenyl halide.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N3-(2-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N~3~-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the nitro and pyrazolylmethyl groups.
1-(4-Nitro-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxamide: Lacks the chlorophenyl group.
Uniqueness
N~3~-(2-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which can confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C14H11ClN6O3 |
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Molecular Weight |
346.73 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11ClN6O3/c15-11-3-1-2-4-12(11)17-14(22)13-5-6-19(18-13)9-20-8-10(7-16-20)21(23)24/h1-8H,9H2,(H,17,22) |
InChI Key |
DBMUACBAPNFKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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